molecular formula C24H21BrN2O3S B14995046 N-(4-bromophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-(4-bromophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B14995046
M. Wt: 497.4 g/mol
InChI Key: CSVFQTZCAPXNAQ-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromophenyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzothiazepine ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, benzothiazepines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

Medically, compounds with similar structures have been investigated for their potential use in treating cardiovascular diseases, neurological disorders, and cancer.

Industry

Industrially, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The bromophenyl and methoxyphenyl groups may enhance binding affinity and specificity. The benzothiazepine core can interact with biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.

    Clopenthixol: Another benzothiazepine with antipsychotic properties.

Uniqueness

The unique combination of bromophenyl and methoxyphenyl groups in N-(4-BROMOPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21BrN2O3S

Molecular Weight

497.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide

InChI

InChI=1S/C24H21BrN2O3S/c1-30-19-12-6-16(7-13-19)22-14-24(29)27(20-4-2-3-5-21(20)31-22)15-23(28)26-18-10-8-17(25)9-11-18/h2-13,22H,14-15H2,1H3,(H,26,28)

InChI Key

CSVFQTZCAPXNAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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